molecular formula C24H19NO B14675781 Pyridine, 3-methoxy-2,4,6-triphenyl- CAS No. 28607-91-2

Pyridine, 3-methoxy-2,4,6-triphenyl-

Cat. No.: B14675781
CAS No.: 28607-91-2
M. Wt: 337.4 g/mol
InChI Key: UKLKXPXVMQXEIO-UHFFFAOYSA-N
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Description

Pyridine, 3-methoxy-2,4,6-triphenyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where three phenyl groups are attached to the 2, 4, and 6 positions of the pyridine ring, and a methoxy group is attached to the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 3-methoxy-2,4,6-triphenyl- typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed oxidative decarboxylative coupling of aryl acetic acids with oxime acetates in dimethylformamide (DMF) at elevated temperatures under an oxygen atmosphere . This method provides an efficient and concise approach to synthesizing 2,4,6-triphenyl pyridines.

Industrial Production Methods: Industrial production methods for pyridine derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-methoxy-2,4,6-triphenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peracids are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Alkylating agents and Lewis acids are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peracids yields pyridine N-oxides, while substitution with alkylating agents forms pyridinium salts .

Scientific Research Applications

Pyridine, 3-methoxy-2,4,6-triphenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism by which pyridine, 3-methoxy-2,4,6-triphenyl- exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in the pyridine ring can act as a nucleophile, forming complexes with various Lewis acids. This interaction can influence the compound’s reactivity and its ability to participate in chemical reactions . Additionally, the presence of the methoxy and phenyl groups can modulate the compound’s electronic properties, affecting its behavior in different chemical environments.

Comparison with Similar Compounds

Uniqueness: Pyridine, 3-methoxy-2,4,6-triphenyl- is unique due to the combination of the methoxy group and the three phenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in scientific research and industrial processes.

Properties

CAS No.

28607-91-2

Molecular Formula

C24H19NO

Molecular Weight

337.4 g/mol

IUPAC Name

3-methoxy-2,4,6-triphenylpyridine

InChI

InChI=1S/C24H19NO/c1-26-24-21(18-11-5-2-6-12-18)17-22(19-13-7-3-8-14-19)25-23(24)20-15-9-4-10-16-20/h2-17H,1H3

InChI Key

UKLKXPXVMQXEIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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